5'-Hydroxyphenyl Carvedilol-d5
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Overview
Description
5’-Hydroxyphenyl Carvedilol-d5 is a deuterated analogue of 5’-Hydroxyphenyl Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily in the treatment of heart failure and hypertension. The deuterated form, 5’-Hydroxyphenyl Carvedilol-d5, is often used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxyphenyl Carvedilol-d5 involves the incorporation of deuterium atoms into the hydroxyphenyl carvedilol structure. The general synthetic route includes:
Starting Material: The synthesis begins with Carvedilol, which undergoes hydroxylation to form 5’-Hydroxyphenyl Carvedilol.
Deuteration: The hydroxylated product is then subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Industrial Production Methods
Industrial production of 5’-Hydroxyphenyl Carvedilol-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale hydroxylation of Carvedilol followed by deuteration.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxyphenyl Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a methoxy group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5’-Hydroxyphenyl Carvedilol-d5, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
5’-Hydroxyphenyl Carvedilol-d5 has several scientific research applications:
Pharmacokinetic Studies: Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of Carvedilol in the body.
Analytical Chemistry: Employed in mass spectrometry and NMR spectroscopy for the quantification and structural elucidation of Carvedilol metabolites.
Biological Research: Used in studies investigating the biological effects and mechanisms of action of Carvedilol and its metabolites.
Medical Research: Helps in understanding the therapeutic effects and potential side effects of Carvedilol in the treatment of cardiovascular diseases
Mechanism of Action
The mechanism of action of 5’-Hydroxyphenyl Carvedilol-d5 is similar to that of Carvedilol. It acts as a non-selective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors. This leads to:
Reduction in Heart Rate: Decreases the heart rate and myocardial contractility.
Vasodilation: Causes vasodilation by blocking alpha-1 adrenergic receptors, reducing peripheral vascular resistance.
Antioxidant Effects: Exhibits antioxidant properties, protecting cells from oxidative stress
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxyphenyl Carvedilol: Another hydroxylated metabolite of Carvedilol with similar pharmacological properties.
Desmethyl Carvedilol: A metabolite formed by the demethylation of Carvedilol.
8-Hydroxyphenyl Carvedilol: Hydroxylated at a different position on the phenyl ring
Uniqueness
5’-Hydroxyphenyl Carvedilol-d5 is unique due to the incorporation of deuterium atoms, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies, distinguishing it from other non-deuterated analogues.
Properties
CAS No. |
1189704-21-9 |
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Molecular Formula |
C24H26N2O5 |
Molecular Weight |
427.512 |
IUPAC Name |
3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |
InChI Key |
PVUVZUBTCLBJMT-SUPLBRQZSA-N |
SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Synonyms |
3-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl-d5]amino]ethoxy]-4-methoxy-phenol; 5-Hydroxycarvedilol-d5; BM 140830-d5 |
Origin of Product |
United States |
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